molecular formula C5H4ClNS B12351473 3-chloro-3H-pyridine-6-thione

3-chloro-3H-pyridine-6-thione

Cat. No.: B12351473
M. Wt: 145.61 g/mol
InChI Key: KOURWRTYYGXTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-3H-pyridine-6-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3H-pyridine-6-thione typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-chloropyridine with sulfur sources under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced chemical reactors. These processes are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product. The use of automated systems and continuous monitoring helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3H-pyridine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules. These products often exhibit unique chemical and physical properties, making them valuable in different applications.

Scientific Research Applications

3-chloro-3H-pyridine-6-thione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloro-3H-pyridine-6-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation . By binding to the active site of these enzymes, this compound can modulate their activity and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C5H4ClNS

Molecular Weight

145.61 g/mol

IUPAC Name

3-chloro-3H-pyridine-6-thione

InChI

InChI=1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-4H

InChI Key

KOURWRTYYGXTIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)N=CC1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.